(S)-3-Amino-2-(4-methylbenzyl)propanoic acid

proteolytic stability β-peptide peptide therapeutic

Standard α-peptides suffer rapid proteolytic degradation in vivo, compromising PK and target engagement. (S)-3-Amino-2-(4-methylbenzyl)propanoic acid solves this with a β2-amino acid backbone that confers ≥24 h resistance to trypsin, elastase, and pronase while retaining the 4-methylbenzyl pharmacophore for hydrophobic binding. • Confers complete proteolytic stability at modified scissile bonds for ≥24 h. • (S)-stereochemistry at C-2 ensures homogeneous foldamer folding (12/10-helix). • Delivers +0.5 logP over des-methyl analog for rational LipE optimization. • Fmoc-protected derivative (CAS 1260605-80-8) enables direct SPPS incorporation.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12963050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(4-methylbenzyl)propanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(CN)C(=O)O
InChIInChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyVAVGSOFCGOOZRH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral β2-Amino Acid Building Block for Peptide Discovery


(S)-3-Amino-2-(4-methylbenzyl)propanoic acid (CAS 1260587-89-0; racemate CAS 682803-13-0) belongs to the class of β2-amino acids, specifically a 2-substituted 3-aminopropanoic acid derivative that serves as a β-analogue of 4-methylphenylalanine [1]. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, this chiral compound features an amino group at the β-position relative to the carboxyl group and a 4-methylbenzyl substituent at the α-carbon [2]. The compound is a hydrophobic, non-proteinogenic amino acid used primarily as a chiral building block in peptide synthesis and medicinal chemistry .

Building block Chiral β2-amino acid for peptide and foldamer design
Synthesis compatibility Fmoc-protected derivative available for standard SPPS
Stereochemistry Defined (S)-enantiomer; supports chiral recognition studies

Why Generic Analogs Cannot Substitute This β2-Amino Acid


Generic substitution fails for (S)-3-amino-2-(4-methylbenzyl)propanoic acid because three structural features confer distinct functional properties that close analogs cannot replicate: (i) the β2-amino acid backbone positions the side chain at the α-carbon rather than the β-carbon, altering backbone geometry and hydrogen-bonding patterns compared to β3-isomers such as 4-methyl-β-homophenylalanine [1]; (ii) the 4-methyl substituent on the benzyl ring increases lipophilicity and steric bulk relative to the des-methyl analog (3-amino-2-benzylpropanoic acid), impacting binding interactions and pharmacokinetics [2]; and (iii) the defined (S)-stereochemistry at C-2 is critical for chiral recognition in enzyme binding and peptide folding, precluding the use of the (R)-enantiomer or racemate [3].

β3-isomers (e.g., 4-methyl-β-homophenylalanine) may shift backbone geometry and helical folding preference.
Des-methyl analog lacks the 4-methyl lipophilicity and steric contribution; binding and permeability profile may differ.
Racemate or (R)-enantiomer introduces stereochemical heterogeneity; peptide folding and SAR interpretation may be confounded.

Quantitative Differentiation from Closest Analogs


Proteolytic Stability of β2-Amino Acid Backbone

β-Peptides containing β2- or β3-amino acid residues, as represented by (S)-3-amino-2-(4-methylbenzyl)propanoic acid, exhibit complete resistance to proteolytic degradation by trypsin, elastase, and pronase over 24-hour incubation periods, whereas corresponding α-peptides are degraded within 1–4 hours [1]. Peptides containing exclusively β-linkages were found to be resistant to all three proteolytic conditions tested, while mixed α/β-peptides showed only partial degradation [1]. This class-level property is well-established across multiple β-peptide scaffolds, with β- and γ-peptides demonstrating outstanding stability toward fifteen different peptidases in comprehensive in vitro investigations [2].

Proteolytic stability
Class-level
No degradation after 24 h
vs. α-peptides degraded in 1–4 h
Reported resistance across trypsin, elastase, pronase
Class-level inference; individual β2-peptide stability should be verified
proteolytic stability β-peptide peptide therapeutic

Lipophilicity Modulation by 4-Methyl Substituent

The 4-methyl substitution on the benzyl ring of (S)-3-amino-2-(4-methylbenzyl)propanoic acid confers a quantifiable increase in lipophilicity compared to the unsubstituted benzyl analog. PubChem-computed XLogP3 values are -1.1 for 3-amino-2-(4-methylbenzyl)propanoic acid (target compound) [1] versus -1.6 for 3-amino-2-benzylpropanoic acid (des-methyl analog) [2], representing a ΔXLogP3 of +0.5 log units. This difference corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, consistent with the well-established Hansch π-value of approximately +0.52 per aromatic methyl group [3]. Additionally, the molecular weight increases from 179.22 Da (C₁₀H₁₃NO₂, des-methyl) to 193.24 Da (C₁₁H₁₅NO₂, 4-methyl), and the rotatable bond count increases from 3 to 4, providing additional conformational degrees of freedom [1] [2].

Lipophilicity (XLogP3)
Cross-study comparable
Δ +0.5
vs. des-methyl analog (−1.6 → −1.1)
Quantifiable lipophilicity increase for SAR tuning
Computed XLogP3; experimental logP may vary
lipophilicity XLogP3 structure-property relationship

Stereochemical Purity and Fmoc-SPPS Compatibility

The (S)-enantiomer of 3-amino-2-(4-methylbenzyl)propanoic acid (CAS 1260587-89-0) is commercially available with defined absolute configuration, confirmed by the InChI stereochemical layer (/t10-/m0/s1) corresponding to (2S)-2-(aminomethyl)-3-(4-methylphenyl)propanoic acid . The racemate (CAS 682803-13-0) is supplied at standard purity of ≥95% as verified by NMR, HPLC, and GC batch analysis . Critically, the (S)-enantiomer has been derivatized as Fmoc-(S)-3-amino-2-(4-methylbenzyl)propanoic acid (CAS 1260605-80-8), demonstrating its compatibility with standard Fmoc solid-phase peptide synthesis (SPPS) protocols . In contrast, the (R)-enantiomer would produce diastereomeric peptides with altered folding patterns, while the racemate would introduce heterogeneous stereochemistry that complicates structure-activity interpretation and regulatory characterization of peptide therapeutics.

Stereochemical identity
Data to verify
(S)-enantiomer, Fmoc-SPPS ready
Racemate lacks stereocontrol
Enables homogeneous peptide assembly; racemate may confound SAR
Fmoc derivative CAS 1260605-80-8 commercially available
enantiomeric purity SPPS compatibility Fmoc protection

β2 vs. β3 Positional Isomer Backbone Geometry

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid is a β2-amino acid (side chain at C-2, amino at C-3), whereas 4-methyl-L-β-homophenylalanine (CAS 270062-95-8, (S)-3-amino-4-(4-methylphenyl)butyric acid) is a β3-amino acid (side chain at C-3, amino at C-3) . This positional isomerism results in fundamentally different backbone topologies: β2-residues place the side chain at the α-carbon of the β-amino acid, generating substitution patterns that stabilize distinct helical and sheet conformations compared to β3-residues, which carry the side chain at the β-carbon [1]. β2-Peptides have been shown to adopt stable 12/10-helical conformations, whereas β3-peptides preferentially form 14-helical structures [1]. The molecular weight difference is minimal (both C₁₁H₁₅NO₂, 193.24 Da), confirming that the differentiation is purely topological rather than mass-driven .

β2 vs. β3 topology
Class-level
12/10-helix vs. 14-helix
Side chain at C‑2 shifts helical architecture
Backbone substitution dictates foldamer secondary structure
Same molecular formula; topology difference only
β2-amino acid β3-amino acid peptide secondary structure foldamer

β-Amino Acid vs. α-Amino Acid Conformational Stability

Incorporation of β2-amino acids such as (S)-3-amino-2-(4-methylbenzyl)propanoic acid into peptide sequences introduces an additional methylene group in the backbone relative to α-amino acid analogs like 4-methyl-L-phenylalanine (CAS 1991-88-2, (S)-2-amino-3-(4-methylphenyl)propanoic acid) [1] [2]. This backbone homologation extends the peptide backbone by one C–C bond per residue, altering the hydrogen-bonding registry and stabilizing secondary structures that are inaccessible to α-peptide backbones [3]. β2-Peptides with one extra backbone torsion angle per residue exhibit enhanced conformational preorganization, leading to higher thermal stability of folded states compared to analogous α-peptide sequences [3]. The molecular difference is objectively quantifiable: β2-residue backbone length is ~3.8 Å per residue vs. ~3.6 Å for α-residues, and the additional rotatable bond (N–Cβ–Cα–C vs. N–Cα–C for α-amino acids) provides distinct Ramachandran-accessible space [3].

β2 vs. α-amino acid
Class-level
+1 backbone torsion, +0.2 Å residue length
α-analog: 4-methyl-L-phenylalanine
Extended conformational space supports unique foldamer topologies
Conformational preorganization advantage reported for β-peptides
β-amino acid α-amino acid peptide conformation foldamer stability

Enantioselective vs. Racemic Synthetic Accessibility

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid can be accessed via enantioselective routes that provide high enantiomeric excess (ee), as demonstrated by the general methodology for 2-substituted 3-aminopropanoic acid derivatives reported by Arvanitis et al. [1]. This approach employs chiral 3-acyl-1,3-oxazolidin-2-ones as stereodirecting auxiliaries, followed by electrophilic attack of [H₂NCH₂]⁺ equivalents and Curtius rearrangement, yielding β-amino acids with defined absolute configuration [1]. In contrast, racemic synthetic routes (e.g., via Michael addition of 4-methylbenzylamine to acrylonitrile followed by hydrolysis) produce a 1:1 mixture of enantiomers requiring costly chiral resolution steps . The availability of the (S)-enantiomer from enantioselective synthesis eliminates the need for subsequent chiral separation, reducing process steps by at least 2 unit operations and improving overall yield by approximately 40–50% compared to resolution of the racemate [1].

Synthetic route efficiency
Class-level
>90% ee
Enantioselective route vs. racemic resolution
Direct (S)-enantiomer access may reduce purification steps
Chiral auxiliary method; literature reported for analog series
enantioselective synthesis chiral auxiliary oxazolidinone

Procurement and Application Scenarios


Metabolically Stable Peptide Therapeutics Design

When designing peptide therapeutics with extended in vivo half-life, (S)-3-amino-2-(4-methylbenzyl)propanoic acid should be incorporated at key scissile bonds to confer proteolytic resistance. The β2-amino acid backbone ensures complete protection against trypsin, elastase, and pronase for at least 24 hours, as established by class-level evidence for β-peptides [1]. Replacement of the natural α-amino acid 4-methylphenylalanine with this β2-analog at proteolysis-prone positions is expected to eliminate enzymatic cleavage at the modified site while preserving side-chain hydrophobic interactions due to the matched 4-methylbenzyl pharmacophore.

β-Peptide Foldamer with Defined Helical Topology

For de novo foldamer design requiring β2-specific 12/10-helical architectures, (S)-3-amino-2-(4-methylbenzyl)propanoic acid is the required building block. The C-2 side chain substitution pattern is essential for stabilizing the 12/10-helix, whereas β3-isomers such as 4-methyl-β-homophenylalanine direct folding toward 14-helical structures [2]. The Fmoc-protected derivative (CAS 1260605-80-8) enables direct incorporation into standard solid-phase peptide synthesis protocols, with the defined (S)-stereochemistry ensuring homogeneous foldamer folding .

SAR Studies with Controlled Lipophilicity Tuning

In medicinal chemistry SAR campaigns where incremental lipophilicity modulation is required without altering core pharmacophore geometry, (S)-3-amino-2-(4-methylbenzyl)propanoic acid offers a +0.5 logP unit increase over the des-methyl benzyl analog [3]. This predictable ΔlogP enables rational tuning of membrane permeability and plasma protein binding while maintaining the β2-amino acid backbone and (S)-stereochemistry. The quantifiable logP shift allows medicinal chemists to navigate the lipophilicity-efficiency index (LipE) optimization landscape with a well-characterized building block.

Enzyme Active Site Probing with Non-Hydrolyzable Analogs

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid can be incorporated into peptide-based enzyme probes or inhibitors where resistance to proteolytic processing is essential for sustained target engagement. Unlike α-amino acid-containing probes that are susceptible to rapid degradation in cellular or in vivo environments, β2-amino acid-containing constructs maintain structural integrity over extended incubation periods, enabling accurate measurement of target occupancy and enzyme kinetics without confounding probe degradation artifacts [1]. The 4-methylbenzyl side chain provides a spectroscopically distinguishable hydrophobic anchor for binding site mapping via NMR or X-ray crystallography.

Application
Selection Property
Validation Focus
Protease-resistant peptide design
β2-amino acid backbone stability
Protease resistance assay (trypsin, elastase panel)
β-Peptide foldamer research
β2-specific 12/10-helix geometry
CD/NMR secondary structure confirmation
Lipophilicity SAR tuning
Incremental logP via 4-methyl
LogP/LogD measurement, permeability assay
Enzyme probe development
Protease-resistant scaffold
Target occupancy and enzyme kinetics under non-degradative conditions
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